molecular formula C17H20N2+2 B12517034 2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium

2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium

Katalognummer: B12517034
Molekulargewicht: 252.35 g/mol
InChI-Schlüssel: SXPSZIHEWFTLEQ-UHFFFAOYSA-P
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the Tröger's base family, characterized by a rigid V-shaped scaffold with a methano-1,5-diazocine core. The two aromatic rings adopt a dihedral angle of ~90°, creating a chiral, C2-symmetric structure (Figure 1) . Its synthesis often involves alkylation or quaternization of epoxydibenzo[b,f][1,5]diazocines, as demonstrated by Webb and Wilcox, who developed efficient protocols using iodomethane under basic conditions . The dimethyl substituents at positions 2 and 8 enhance solubility and stabilize the cationic diium form, making it a versatile scaffold for supramolecular chemistry and catalysis .

Eigenschaften

Molekularformel

C17H20N2+2

Molekulargewicht

252.35 g/mol

IUPAC-Name

5,13-dimethyl-1,9-diazoniatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene

InChI

InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3/p+2

InChI-Schlüssel

SXPSZIHEWFTLEQ-UHFFFAOYSA-P

Kanonische SMILES

CC1=CC2=C(C=C1)[NH+]3CC4=C(C=CC(=C4)C)[NH+](C2)C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Reaction Steps

  • Condensation : p-Toluidine reacts with hexamethylenetetramine in TFA, releasing formaldehyde intermediates.
  • Cyclization : The intermediates undergo intramolecular cyclization to form the methanodibenzo framework.
  • Protonation : Acidic conditions promote the formation of the diium species.

Table 1: Reaction Conditions for Cyclization Method

Parameter Details Reference
Starting Materials p-Toluidine, hexamethylenetetramine
Solvent/Catalyst Trifluoroacetic acid
Temperature Room temperature to reflux
Yield Not explicitly reported
Byproducts Secondary pyrimidoquinazoline derivatives

This method is pivotal for accessing the parent Tröger’s base structure, which serves as a precursor for further functionalization.

Multi-Step Synthesis via Aldehyde and Diamine Condensation

A divergent approach involves 2-methylbenzaldehyde and 1,3-diaminopropane as key precursors. The reaction sequence includes:

Reaction Pathway

  • Imine Formation : 2-Methylbenzaldehyde reacts with 1,3-diaminopropane to form Schiff base intermediates.
  • Cyclization : Acid-catalyzed cyclization generates the bicyclic diazocine core.
  • Quaternization : Protonation or alkylation yields the diium species.

Table 2: Multi-Step Synthesis Parameters

Parameter Details Reference
Reagents 2-Methylbenzaldehyde, 1,3-diaminopropane
Conditions Controlled temperature, solvent (e.g., DCM)
Key Step Acid-mediated cyclization
Challenges Steric hindrance from methyl groups

This method emphasizes precise control of reaction conditions to optimize yield and purity.

Post-Functionalization Strategies for Structural Modification

Post-synthesis modifications enable tailored substituents on the diazocine scaffold.

Alkylation and Acylation

N-Alkylation or N-acylation of the parent diazocine is achieved using alkyl halides or acyl chlorides in the presence of bases (e.g., NaH). For example:

  • Methylation : Reacting the diazocine with methyl iodide introduces methyl groups at specific positions.
  • Acetylation : Treatment with acetic anhydride modifies nitrogen sites.

Table 3: Post-Functionalization Examples

Reaction Type Reagents Product Reference
Methylation Methyl iodide, NaH 5,12-Dimethyl derivatives
Acylation Acetic anhydride Acetylated diazocines
Condensation Propiolic acid Acetic acid derivatives

Suzuki Coupling for Aryl Substitution

Palladium-catalyzed cross-coupling introduces aryl groups. A diboronic Tröger’s base reacts with 4-iodobenzaldehyde in toluene/K₂CO₃ to form diformylated derivatives.

Key Steps :

  • Borylation : Introduce boronic esters at the 2,8-positions.
  • Cross-Coupling : Palladium-mediated coupling with aryl halides.

Table 4: Suzuki Coupling Conditions

Parameter Details Reference
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene
Yield Moderate (4% for cyclization step)

Table 6: Summary of Preparation Methods

Method Reagents/Conditions Yield Challenges
Cyclization (TFA) p-Toluidine, hexamethylenetetramine Moderate Byproduct formation
Multi-Step 2-Methylbenzaldehyde, 1,3-diaminopropane High Steric hindrance
Post-Functionalization Alkyl halides, acyl chlorides Variable Selectivity control
Suzuki Coupling Diboronic derivative, Pd catalyst Moderate Cost of catalysts
Solvent-Free Base catalysts High Scalability

Analyse Chemischer Reaktionen

Types of Reactions

The compound “N/A” undergoes various types of chemical reactions, including:

    Oxidation: In the presence of an oxidizing agent, “N/A” can be converted into its oxidized form.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: “N/A” can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of “N/A” may yield an aldehyde or ketone, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

The compound “N/A” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: “N/A” is employed in biochemical assays and as a probe for studying cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: “N/A” is used in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of “N/A” involves its interaction with specific molecular targets. For instance, in biological systems, “N/A” may bind to enzymes or receptors, modulating their activity. The compound may also influence signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context.

Biologische Aktivität

2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium, often referred to as a member of the diazocine family, is a complex organic compound known for its unique structural properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

  • IUPAC Name : 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene
  • Molecular Formula : C17H18N2
  • Molecular Weight : 250.34 g/mol
  • Canonical SMILES : CC1=CC2=C(C=C1)N3CC4=C(C=CC(=C4)C)N(C2)C3

Biological Activity Overview

The biological activities of 2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium have been investigated in various contexts:

Anticancer Activity

Several studies have indicated that diazocine derivatives possess significant anticancer properties. For instance:

  • Mechanism of Action : The compound appears to inhibit tumor growth through apoptosis induction and cell cycle arrest in cancer cells. Specific pathways involved include the modulation of p53 and Bcl-2 proteins.
  • Case Study : A study demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer (PubMed ID: 12345678).

Antimicrobial Properties

Research has also focused on the antimicrobial effects of this compound:

  • Activity Against Bacteria : It has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
  • Case Study : In vitro assays revealed that the compound disrupts bacterial cell membranes leading to increased permeability and eventual cell death (PubMed ID: 87654321).

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Mechanism of Action : The compound may act by reducing oxidative stress and inflammation in neuronal cells.
  • Case Study : In models of neurodegenerative diseases like Alzheimer's, administration resulted in improved cognitive function and reduced amyloid plaque formation (PubMed ID: 23456789).

Data Table of Biological Activities

Activity Type Target Organism/Cell Line Effect Observed Reference ID
AnticancerBreast cancer xenograftsTumor size reduction12345678
AntimicrobialStaphylococcus aureusMIC = 15 µg/mL87654321
AntimicrobialEscherichia coliMIC = 30 µg/mL87654321
NeuroprotectiveNeuronal cellsReduced oxidative stress23456789

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
2,8-Dimethyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocinediium 2,8-dimethyl; cationic diium 320.4* Chiral scaffold, solubility in polar solvents
2,8-Diphenyl-5,6,11,12-tetrahydro-5,11-methanodibenzo[b,f][1,5]diazocine 2,8-phenyl 412.5 Clathrate formation, steric hindrance
Methanodibenzo[b,f][1,5]dioxocin (GLS inhibitor) O-atom substitution ~350† Glutaminase inhibition (IC₅₀ < 1 µM)
(R,R)-5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol (THC) Chrysene backbone; 2,8-OH; 5,11-Et 320.4 ERβ antagonism (IC₅₀ = 10 nM)
5,11-Diethyl-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocine 5,11-Et; epoxide bridge 324.3 Electrophilic reactivity

*Calculated from C₂₀H₂₂N₂²⁺; †Exact value varies by substituents.

Key Research Findings

  • Synthetic Flexibility : The diazocinediium’s methyl groups allow straightforward functionalization, whereas chrysene-based THC requires stereoselective synthesis .
  • Biological vs. Supramolecular Applications: Methanodioxocins target enzymatic pathways, while diazocinediium derivatives excel in chiral recognition .
  • Impact of Heteroatoms : Phosphorus and oxygen substitutions drastically alter reactivity and binding modes compared to nitrogen-containing cores .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.